In Vitro Stability of Belinostat Amide-d5 in Plasma: A Technical Guide
In Vitro Stability of Belinostat Amide-d5 in Plasma: A Technical Guide
This technical guide provides an in-depth overview of the in vitro stability of Belinostat and its metabolites in plasma, with a specific focus on the context surrounding Belinostat amide-d5. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Stability Data
Belinostat is known to be extensively metabolized in vivo, with metabolism being the primary route of elimination.[2][3] The stability of Belinostat and its five major metabolites in human plasma has been assessed under various conditions. The following tables summarize the available stability data for the non-deuterated forms.
Table 1: Freeze-Thaw Stability of Belinostat and its Metabolites in Human Plasma
| Compound | Concentration (ng/mL) | Stability (%) | CV (%) |
| Belinostat | 50 | 95.8 | 6.5 |
| 4000 | 100.9 | 3.9 | |
| Belinostat Glucuronide | 50 | 102.5 | 4.9 |
| 4000 | 100.2 | 2.5 | |
| Methyl Belinostat | 50 | 98.4 | 5.7 |
| 4000 | 99.8 | 3.1 | |
| Belinostat Amide | 50 | 97.6 | 7.1 |
| 4000 | 100.5 | 2.8 | |
| 3-ASBA | 50 | 99.2 | 6.2 |
| 4000 | 101.1 | 3.3 | |
| Belinostat Acid | 50 | 96.9 | 5.9 |
| 4000 | 100.8 | 2.9 | |
| Data from Kiesel et al., 2013.[4] Stability was assessed after three freeze-thaw cycles. |
Table 2: Short-Term Stability of Belinostat and its Metabolites in Human Plasma at Ambient Temperature
| Compound | Concentration (ng/mL) | Stability (%) | CV (%) |
| Belinostat | 50 | 93.7 | 5.8 |
| 4000 | 98.5 | 4.1 | |
| Belinostat Glucuronide | 50 | 101.2 | 3.7 |
| 4000 | 99.6 | 2.2 | |
| Methyl Belinostat | 50 | 96.8 | 6.3 |
| 4000 | 99.1 | 3.5 | |
| Belinostat Amide | 50 | 95.9 | 7.5 |
| 4000 | 99.7 | 3.0 | |
| 3-ASBA | 50 | 98.1 | 5.5 |
| 4000 | 100.3 | 3.6 | |
| Belinostat Acid | 50 | 96.2 | 6.1 |
| 4000 | 100.1 | 3.2 | |
| Data from Kiesel et al., 2013.[4] Stability was assessed after 4 hours at ambient temperature. |
Metabolic Pathways of Belinostat
Belinostat undergoes extensive metabolism through several pathways. The primary route is glucuronidation, mediated predominantly by the enzyme UGT1A1.[5][6][7] Other significant biotransformations include methylation and the reduction of the hydroxamic acid group to form Belinostat amide.[6] Cytochrome P450 enzymes, specifically CYP2A6, CYP2C9, and CYP3A4, are also involved in the formation of Belinostat amide and Belinostat acid.[7]
Experimental Protocols
The following section details a representative protocol for assessing the in vitro stability of a compound like Belinostat amide-d5 in plasma. This protocol is based on standard industry practices.[8]
Objective: To determine the rate of degradation of a test compound in plasma from a specific species (e.g., human, rat, mouse) over a defined period.
Materials:
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Test compound (Belinostat amide-d5) stock solution (e.g., 10 mM in DMSO).
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Control compounds (e.g., a stable compound like Verapamil and a labile compound like Propantheline).
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Pooled plasma with anticoagulant (e.g., K2EDTA, Sodium Heparin) from the desired species.
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Phosphate Buffered Saline (PBS), pH 7.4.
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Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.
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96-well incubation plates.
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Shaking incubator or water bath set to 37°C.
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LC-MS/MS system for analysis.
Procedure:
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Preparation:
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Thaw frozen plasma at room temperature or in a 37°C water bath.
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Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent (e.g., acetonitrile or DMSO).
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Prepare incubation mixtures by adding the test compound working solution to the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein precipitation.
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Incubation:
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Pre-warm the plasma to 37°C for approximately 5-10 minutes.
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Initiate the reaction by adding the test compound to the pre-warmed plasma.
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Incubate the samples at 37°C with gentle shaking.
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Aliquots are taken at specified time points (e.g., 0, 15, 30, 60, 120 minutes). The t=0 sample is taken immediately after adding the compound.
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Sample Quenching:
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To stop the enzymatic reaction, add a cold protein precipitation solvent (e.g., acetonitrile, often containing an internal standard) to each aliquot. A typical ratio is 3:1 or 4:1 (solvent to plasma).
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Vortex the samples vigorously to ensure complete protein precipitation.
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Sample Processing:
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Centrifuge the samples at high speed (e.g., 4000 rpm for 10-15 minutes) to pellet the precipitated proteins.
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Transfer the supernatant to a clean 96-well plate for analysis.
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LC-MS/MS Analysis:
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Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
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Data Analysis:
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Plot the natural logarithm of the percentage of the test compound remaining versus time.
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Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
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Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
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References
- 1. A phase I study of the safety and pharmacokinetics of the histone deacetylase inhibitor belinostat administered in combination with carboplatin and/or paclitaxel in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism, and excretion of 14C-labeled belinostat in patients with recurrent or progressive malignancies | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Belinostat Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
